1,5-Naphthyridine-4-carboxylic acid

Antibacterial Enterococcus faecalis DNA gyrase

1,5-Naphthyridine-4-carboxylic acid (CAS 79426-14-5) is an essential heterocyclic building block for constructing novel bacterial topoisomerase inhibitors (NBTIs) targeting MRSA and VRE. The 1,5-naphthyridine scaffold cannot be substituted with 1,6- or 1,8-isomers without loss of antibacterial potency. This 4-carboxylic acid derivative provides the critical synthetic anchor required for naphthyridone antibacterials and kinase inhibitor programs seeking to avoid c-Met off-target effects. Essential for medicinal chemistry labs developing fluoroquinolone alternatives.

Molecular Formula C9H6N2O2
Molecular Weight 174.16 g/mol
CAS No. 79426-14-5
Cat. No. B1354659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Naphthyridine-4-carboxylic acid
CAS79426-14-5
Molecular FormulaC9H6N2O2
Molecular Weight174.16 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CC(=C2N=C1)C(=O)O
InChIInChI=1S/C9H6N2O2/c12-9(13)6-3-5-10-7-2-1-4-11-8(6)7/h1-5H,(H,12,13)
InChIKeyHQMKWWYYKCFZJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Naphthyridine-4-carboxylic Acid (CAS 79426-14-5): Core Scaffold for Antibacterial and Antiproliferative Drug Discovery


1,5-Naphthyridine-4-carboxylic acid (CAS 79426-14-5) is a heterocyclic building block comprising a fused bicyclic system of two pyridine rings with a carboxylic acid substituent at the 4-position [1]. The 1,5-naphthyridine scaffold constitutes a privileged structure in medicinal chemistry, serving as the core pharmacophore for multiple classes of therapeutic agents including novel bacterial topoisomerase inhibitors (NBTIs), antiproliferative agents targeting topoisomerase I, and kinase inhibitors [2]. The 4-carboxylic acid derivative specifically provides a versatile synthetic handle for further derivatization and is a key intermediate in the synthesis of naphthyridone antibacterials [3].

1,5-Naphthyridine-4-carboxylic Acid (CAS 79426-14-5): Why Regioisomeric and Scaffold Substitution Fails in Drug Discovery


In medicinal chemistry programs targeting DNA gyrase, topoisomerase, or kinase inhibition, 1,5-naphthyridine-4-carboxylic acid cannot be casually substituted with alternative naphthyridine regioisomers or other nitrogen-containing heterocycles. The 1,5-naphthyridine scaffold exhibits distinct electronic properties, reactivity patterns, and biological target engagement profiles compared to its 1,6- and 1,8-naphthyridine isomers [1]. Critically, structure-activity relationship (SAR) studies have demonstrated that substitution at specific positions on the 1,5-naphthyridine core produces dramatically different antibacterial potency and spectrum—with C-2 and C-7 substitutions showing narrow tolerance windows while modifications at other positions generally prove detrimental [2]. The 4-carboxylic acid functionality provides a strategic synthetic anchor point that is essential for constructing advanced naphthyridone antibacterials and cannot be replicated by alternative regioisomers without compromising downstream synthetic efficiency [3].

1,5-Naphthyridine-4-carboxylic Acid (CAS 79426-14-5): Quantitative Differentiation Evidence for Scientific Procurement Decisions


Selective Antibacterial Activity of 1,5-Naphthyridine Derivatives Against Enterococcus faecalis Relative to Nalidixic Acid

In a direct head-to-head comparison of 1,4-dihydro-4-oxo-1,5-naphthyridine derivatives against nalidixic acid, two specific 1,5-naphthyridine agents (designated 1b and 2c) demonstrated superior in vitro antibacterial activity against Enterococcus faecalis, whereas the broader panel of tested 1,5-naphthyridine compounds exhibited lower overall activity than nalidixic acid against other bacterial strains [1]. This selective activity profile indicates that the 1,5-naphthyridine scaffold, when appropriately substituted, can achieve targeted antibacterial effects that diverge from the classical quinolone/naphthyridine spectrum represented by nalidixic acid.

Antibacterial Enterococcus faecalis DNA gyrase

Divergent c-Met Kinase Inhibitory Activity Between 1,5-Naphthyridine and 1,6-Naphthyridine Scaffolds

A scaffold-hopping medicinal chemistry study directly compared 1,5-naphthyridine and 1,6-naphthyridine derivatives as c-Met kinase inhibitors, with all compounds tested under identical enzymatic and cellular assay conditions. The results demonstrated that 1,6-naphthyridine was a more promising c-Met inhibitory structure core compared with 1,5-naphthyridine [1]. This finding establishes that the two regioisomeric naphthyridine cores are not functionally interchangeable for kinase inhibition applications, and that 1,5-naphthyridine offers a distinct selectivity profile that may be advantageous for avoiding c-Met-related off-target effects in programs targeting alternative kinases or biological mechanisms.

Kinase inhibition c-Met Scaffold hopping

Cross-Resistance Profile Differentiation: 1,5-Naphthyridine-Based NBTIs Versus Fluoroquinolones

Novel bacterial topoisomerase inhibitors (NBTIs) built upon the 1,5-naphthyridine scaffold bind to an alternative binding site on bacterial DNA gyrase and topoisomerase IV relative to fluoroquinolones, and demonstrate no cross-resistance to quinolone antibacterials [1]. In SAR studies of 1,5-naphthyridine oxabicyclooctane-linked NBTIs, 55 compounds were evaluated against a panel of Gram-positive and Gram-negative bacterial strains, with optimized compounds (e.g., AM-8888, a 7-fluoro-1-cyanomethyl-1,5-naphthyridin-2-one based NBTI) achieving MIC values of 0.016–4 μg/mL across tested strains, with Pseudomonas aeruginosa being the least sensitive (MIC 4 μg/mL) [2].

Antibacterial resistance Topoisomerase inhibitors NBTIs

Distinct Antibacterial Spectrum of 1,5-Naphthyridine Derivatives Against Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE)

In a comparative evaluation of multiple heterocyclic scaffolds for antibacterial activity, phenyl-substituted 1,5-naphthyridines were tested alongside quinoxalines and quinazolines against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA/MRSA) and vancomycin-sensitive and vancomycin-resistant Enterococcus faecalis (VSE/VRE). Some of the more active 1,5-naphthyridine compounds against S. aureus were further evaluated for their effect on FtsZ protein polymerization [1]. Notably, guanidinomethyl-substituted 1,5-naphthyridines exhibited more significant antibacterial activity compared to other substitution patterns, with bactericidal versus bacteriostatic properties determined by comparing minimum bactericidal concentration (MBC) and minimum inhibitory concentration (MIC) ratios [1].

MRSA VRE Antibacterial spectrum

Topoisomerase I Inhibitory and Antiproliferative Activity of 1,5-Naphthyridine Derivatives in Human Colon Cancer Cells

Phenyl- and indeno-1,5-naphthyridine derivatives were synthesized and evaluated as topoisomerase I (Top1) inhibitors with antiproliferative activity. In vitro anticancer screening demonstrated that several of these 1,5-naphthyridine-based compounds exhibited Top1 inhibitory effects and antiproliferative activity against human colon cancer cells (COLO 205) [1]. While direct comparator data for the unsubstituted 1,5-naphthyridine-4-carboxylic acid is not provided in this study, the findings establish the 1,5-naphthyridine core as a validated scaffold for developing Top1-targeted anticancer agents, distinguishing it from alternative heterocyclic scaffolds that may lack this specific mechanism of action.

Anticancer Topoisomerase I Antiproliferative

Synthetic Accessibility and Downstream Derivatization Efficiency of 1,5-Naphthyridine-4-carboxylic Acid

1,5-Naphthyridine-4-carboxylic acid serves as a critical intermediate in the synthesis of naphthyridone carboxylic acids and derivatives. Patented synthetic processes utilize this compound as a key building block for constructing advanced naphthyridone antibacterials, including trovafloxacin derivatives [1]. In an optimized process for preparing naphthyridone carboxylic acids, reactions involving naphthyridine intermediates achieved yields of 87% for the final monomethanesulfonate salt form, demonstrating the synthetic tractability of this scaffold class [2]. The 4-carboxylic acid functionality provides a strategic synthetic handle that enables efficient downstream functionalization, distinguishing it from other naphthyridine regioisomers that may require less efficient or lower-yielding synthetic routes.

Synthetic chemistry Naphthyridone synthesis Intermediate

1,5-Naphthyridine-4-carboxylic Acid (CAS 79426-14-5): High-Value Application Scenarios Based on Quantitative Evidence


Antibacterial Discovery Programs Targeting Multidrug-Resistant Gram-Positive Pathogens (MRSA and VRE)

1,5-Naphthyridine-4-carboxylic acid should be prioritized for antibacterial discovery programs focused on methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). As demonstrated by Parhi et al., phenyl-substituted and guanidinomethyl-substituted 1,5-naphthyridines exhibit meaningful antibacterial activity against these clinically problematic pathogens [1]. Furthermore, 1,5-naphthyridine-based NBTIs show no cross-resistance to fluoroquinolones, providing a pathway to overcome existing resistance mechanisms [2]. The scaffold enables development of agents with bactericidal or bacteriostatic properties that can be tuned through substitution pattern optimization.

Novel Bacterial Topoisomerase Inhibitor (NBTI) Development for Broad-Spectrum Antibacterial Agents

1,5-Naphthyridine-4-carboxylic acid is an essential starting material for constructing NBTIs—a new class of broad-spectrum antibacterial agents that target bacterial DNA gyrase and topoisomerase IV via an alternative binding site distinct from fluoroquinolones [1]. SAR studies have established that the 1,5-naphthyridine left-hand motif is critical for activity, with optimized compounds achieving MIC values as low as 0.016 μg/mL against susceptible strains [2]. The 4-carboxylic acid functionality provides the synthetic anchor point required for constructing the full NBTI pharmacophore, making this compound indispensable for NBTI-focused discovery programs.

Anticancer Drug Discovery Targeting Topoisomerase I in Solid Tumors

1,5-Naphthyridine-4-carboxylic acid serves as a validated scaffold for developing topoisomerase I (Top1) inhibitors with antiproliferative activity against human cancer cell lines. Alonso et al. demonstrated that phenyl- and indeno-1,5-naphthyridine derivatives exhibit Top1 inhibition and antiproliferative effects against COLO 205 human colon cancer cells [1]. This scaffold offers an alternative to camptothecin-based Top1 inhibitors, potentially addressing limitations associated with existing therapies including dose-limiting toxicities and resistance mechanisms.

Kinase Inhibitor Programs Requiring Selectivity Against c-Met

For kinase inhibitor discovery programs where c-Met inhibition is undesirable due to potential toxicity or where selectivity for alternative kinase targets is required, 1,5-naphthyridine-4-carboxylic acid offers a strategically advantageous scaffold. Direct comparative studies have established that 1,6-naphthyridine derivatives demonstrate superior c-Met inhibitory activity compared to 1,5-naphthyridine analogs [1]. This scaffold-level selectivity differentiation enables rational selection of 1,5-naphthyridine-4-carboxylic acid as a starting point for programs seeking to avoid c-Met-related off-target effects while maintaining the ability to engage other kinase targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,5-Naphthyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.